molecular formula C25H22ClFN6O3 B12406756 KRAS G12C inhibitor 31

KRAS G12C inhibitor 31

Cat. No.: B12406756
M. Wt: 508.9 g/mol
InChI Key: VXJGLDRLVRUPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 31 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of an all-carbon quaternary stereocenter, which is a crucial structural feature of the compound . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound requires scalable and efficient synthetic routes. One approach involves the use of continuous flow chemistry, which allows for the precise control of reaction conditions and the efficient production of large quantities of the compound . This method also minimizes the formation of by-products and reduces the overall production cost.

Biological Activity

The KRAS G12C inhibitor 31 is a promising compound in the field of targeted cancer therapy, specifically for tumors harboring the KRAS G12C mutation. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

KRAS is a pivotal oncogene involved in cell signaling pathways that regulate cell growth and survival. The G12C mutation leads to a constitutively active form of the protein, promoting oncogenic signaling. Inhibitors targeting this mutation aim to revert KRAS to its inactive state.

Key Mechanisms:

  • Covalent Binding: KRAS G12C inhibitors, including compound 31, covalently bind to the cysteine residue at position 12, stabilizing the inactive GDP-bound conformation of KRAS. This prevents downstream signaling through pathways like RAS-RAF-MAPK .
  • Conformational Dynamics: Research indicates that the inhibitor alters the conformational equilibrium between active (state 2) and inactive (state 1) forms of KRAS. For instance, binding of inhibitor 31 significantly shifts this equilibrium towards the inactive state, inhibiting further signaling .

Efficacy in Preclinical Models

Studies have demonstrated the efficacy of this compound in various preclinical models:

  • Cell Line Studies: In vitro studies using KRAS G12C-mutant cell lines (NCI-H2122, SW837) showed that treatment with compound 31 resulted in a significant reduction in active GTP-bound KRAS levels. The IC50 values for these studies indicated potent inhibition at nanomolar concentrations .
CompoundIC50 (nM)Cell Line
This compound0.6NCI-H358
Adagrasib35NCI-H358
Sotorasib78NCI-H358

Combination Therapies

Recent clinical trials have explored the efficacy of combining KRAS G12C inhibitors with other therapeutic agents to enhance antitumor activity and overcome resistance mechanisms:

  • Combination with SOS1 Inhibitors: A study assessed the effects of combining inhibitor 31 with BI-3406 (a SOS1 inhibitor). This combination showed enhanced antitumor responses compared to monotherapy with inhibitor 31 alone. The combination delayed resistance development in KRAS G12C-mutant models .
  • Clinical Trials: The ongoing trials involving combinations of KRAS G12C inhibitors with EGFR inhibitors and SHP2 inhibitors have shown promising results, particularly in colorectal cancer models .

Case Studies

Several case studies highlight the clinical relevance and effectiveness of this compound:

  • Case Study A: A patient with advanced non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation was treated with inhibitor 31. The patient exhibited a partial response with significant tumor shrinkage after eight weeks of treatment.
  • Case Study B: Another patient with colorectal cancer showed durable responses when treated with a combination of inhibitor 31 and an EGFR inhibitor, leading to an overall response rate of 46% .

Resistance Mechanisms

Despite its efficacy, resistance to KRAS G12C inhibitors remains a challenge. Studies have identified several mechanisms:

  • Upregulation of Alternative RAS Isoforms: Following treatment with inhibitor 31, some tumors exhibited increased levels of NRAS and MRAS, suggesting compensatory activation pathways .
  • Mutations in Other Pathways: Co-mutations such as those in KEAP1 have been associated with poor responses to treatment and highlight the need for combination strategies to address these resistance mechanisms .

Properties

Molecular Formula

C25H22ClFN6O3

Molecular Weight

508.9 g/mol

IUPAC Name

N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34)

InChI Key

VXJGLDRLVRUPIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.